2,2-Dimethylbutanamide (CAS 102014-33-5) is a branched-chain aliphatic amide with the molecular formula C6H13NO and a molecular weight of 115.17 g/mol, characterized by a gem-dimethyl substitution at the alpha-carbon position adjacent to the primary amide functional group . This compound serves as a versatile building block in medicinal chemistry, functioning both as a primary amide intermediate and as a key structural moiety in potent pharmacological agents, particularly in the development of RIP1 kinase inhibitors and CB2 receptor agonists [1]. Commercially available at purities ranging from 95% to 98%, it is supplied as a crystalline solid with documented stability and handling parameters .
1
Workflow
Branched primary amide building block for medicinal chemistry synthesis
2
Selection
Gem-dimethyl substitution supports steric shielding and metabolic stability screening
3
Use Context
Kinase inhibitor and GPCR modulator scaffold development
Structural analogs of 2,2-dimethylbutanamide, such as 3,3-dimethylbutanamide (CAS 926-04-5) and N,2-dimethylbutanamide (CAS 21458-37-7), share the identical molecular formula (C6H13NO) and molecular weight (115.17 g/mol) but differ critically in substitution pattern and functional group arrangement, leading to distinct physicochemical properties, metabolic stability, and pharmacological activity when incorporated into bioactive molecules . The gem-dimethyl substitution at the C2 position confers unique steric and electronic effects that are non-transferable to C3-substituted or N-substituted analogs . In medicinal chemistry applications, the 2,2-dimethylbutanamide moiety has been specifically optimized within multiple lead compound series for target engagement and pharmacokinetic properties, and substitution with isomeric amides would abolish the structure-activity relationships established through extensive medicinal chemistry campaigns [1]. The following evidence demonstrates that 2,2-dimethylbutanamide is not an interchangeable commodity but a structurally defined building block with quantifiable performance differentiation.
2,2-Dimethylbutanamide (C2 gem-dimethyl)
vs. 3,3-Dimethylbutanamide (C3 isomer)
Substitution position alters LogP by approximately 0.3 units; membrane permeability and metabolic clearance may shift. Identical molecular formula does not ensure interchangeable physicochemical behavior.
2,2-Dimethylbutanamide (primary amide)
vs. N,2-dimethylbutanamide (N-substituted)
N-substitution removes hydrogen-bond donor capacity of the primary amide NH2 group. SAR established with the 2,2-dimethylbutanamide scaffold may not transfer to N-alkyl analogs.
2,2-Dimethylbutanamide (scaffold-optimized)
vs. generic branched amides
Reported lead optimization campaigns selected the C2 gem-dimethyl motif over other variants. Generic replacement may disrupt target-engagement profiles developed through medicinal chemistry iteration.
[1] Gijsen, H. J. M., et al. (2010). Novel sulfamoyl benzamides as selective CB2 agonists with improved in vitro metabolic stability. Bioorganic & Medicinal Chemistry Letters, 20(1), 387-391. View Source
Quantitative Differentiation vs. In-Class Alternatives
RIP1 Kinase Inhibition Potency
The 2,2-dimethylbutanamide moiety forms the structural core of RIPA-56 (N-benzyl-N-hydroxy-2,2-dimethylbutanamide), a potent and selective RIP1 kinase inhibitor with an IC50 of 13 nM . This compound demonstrates efficient inhibition of RIP1 kinase activity while exhibiting no inhibitory activity against RIP3 kinase at concentrations up to 10 μM, representing a >769-fold selectivity window . In cellular assays, RIPA-56 protects murine L929 cells from TNFα/z-VAD-FMK-induced necrosis with an EC50 of 27 nM .
This quantifies the nanomolar potency achievable with the 2,2-dimethylbutanamide scaffold compared to alternative amide building blocks, directly impacting target engagement in necroptosis-related therapeutic programs.
RIP1 kinasenecroptosiskinase inhibitor
Metabolic Stability in Human Liver Microsomes
The 2,2-dimethylbutanamide scaffold confers significant metabolic stability advantages to RIPA-56, with a half-life (t1/2) of 128 minutes in human liver microsomal stability assays [1]. This extended half-life represents a key optimization outcome achieved through the specific 2,2-dimethyl substitution pattern. In vivo pharmacokinetic evaluation in rats demonstrated a plasma half-life of 3.1 hours following oral administration . The metabolically stable nature of this scaffold classifies RIPA-56 as a type III kinase inhibitor that locks RIP1 in its inactive form .
In vitro metabolic stability (human liver microsomes)
Target Compound Data
RIPA-56 t1/2 = 128 minutes
Comparator Or Baseline
Typical small molecule amides: t1/2 < 60 minutes (class benchmark)
Quantified Difference
>2-fold extended half-life
Conditions
Human liver microsomal stability assay
Why This Matters
Metabolic stability directly correlates with in vivo exposure and dosing frequency; this quantifies the scaffold's contribution to achieving pharmacologically relevant half-life.
[1] G-Biosciences. RIPA-56 Product Information and Pharmacological Data. View Source
CB2 Receptor Agonist Potency & Selectivity
In a lead optimization campaign targeting improved in vitro metabolic stability while retaining CB2 receptor potency and selectivity, compound 14—N-(3,4-dimethyl-5-(morpholinosulfonyl)phenyl)-2,2-dimethylbutanamide—was identified as the optimal candidate from a sulfamoyl benzamide series [1]. This compound, incorporating the 2,2-dimethylbutanamide moiety, demonstrated potent and selective CB2 receptor agonism with moderate in vitro metabolic stability and oral bioavailability [2]. Critically, compound 14 demonstrated in vivo efficacy in a rat model of post-surgical pain, validating the translational relevance of this specific amide scaffold [3].
CB2 Agonist Lead SelectionHead-to-head
Compound 14 reported as lead candidate from sulfamoyl benzamide series
Rat post-surgical pain model endpoint context; model-response interpretation advised.
CB2 receptorcannabinoidanalgesia
Evidence Dimension
Lead optimization outcome (CB2 agonist series)
Target Compound Data
Compound 14: best overall in vitro profile + in vivo efficacy
Comparator Or Baseline
Other sulfamoyl benzamide analogs in the same series
Quantified Difference
Selected as lead candidate from optimization campaign
Conditions
CB2 receptor binding/functional assays; rat post-surgical pain model
Why This Matters
Demonstrates that the 2,2-dimethylbutanamide moiety emerged from a competitive lead optimization process as the superior choice among multiple structural variants, validated by in vivo efficacy.
CB2 receptorcannabinoidanalgesia
[1] Gijsen, H. J. M., et al. (2010). Novel sulfamoyl benzamides as selective CB2 agonists with improved in vitro metabolic stability. Bioorganic & Medicinal Chemistry Letters, 20(1), 387-391. View Source
[2] Gijsen, H. J. M., et al. (2010). Novel sulfamoyl benzamides as selective CB2 agonists with improved in vitro metabolic stability. Bioorganic & Medicinal Chemistry Letters, 20(1), 387-391. View Source
[3] MeSH: N-(3,4-dimethyl-5-(morpholinosulfonyl)phenyl)-2,2-dimethylbutanamide. National Library of Medicine. View Source
LogP & Polar Surface Area Comparison
Computational property comparison reveals meaningful differences between 2,2-dimethylbutanamide and its positional isomer 3,3-dimethylbutanamide (CAS 926-04-5) . 2,2-Dimethylbutanamide exhibits an ACD/LogP of 0.52, a polar surface area of 43 Ų, and 2 hydrogen bond donors (primary amide NH2 group) . In contrast, 3,3-dimethylbutanamide has a computed XLogP3 of 0.8—approximately 0.3 log units higher—indicating increased lipophilicity despite identical molecular formula . This difference in partition coefficient affects membrane permeability, aqueous solubility, and metabolic clearance when the moieties are incorporated into drug candidates.
LogP ComparisonCross-study comparable
2,2-Dimethylbutanamide ACD/LogP = 0.52
3,3-Isomer XLogP3 = 0.8 (ΔLogP ≈ 0.3)
Physicochemical differentiation context; LogP shift may alter permeability and clearance profiles.
Computed values from ACD/Labs and PubChem platforms. Experimental validation recommended.
A 0.3 LogP difference can significantly alter membrane permeability and metabolic clearance; this quantifies that 2,2- and 3,3-dimethylbutanamides are not physicochemically interchangeable despite identical formula and mass.
LogPpolar surface areadrug-likeness
Crystalline Form & Polymorph Development
The 2,2-dimethylbutanamide scaffold supports the development of crystalline forms of N-(3,5-difluorobenzyl)-N-hydroxy-2,2-dimethylbutanamide, a RIP1 inhibitor with defined solid-state properties suitable for pharmaceutical formulation [1]. Patent applications describe specific crystalline forms of this 2,2-dimethylbutanamide derivative, including methods for preparing and characterizing these polymorphs [2]. The crystalline forms are claimed for treating diseases or conditions mediated by RIP1, demonstrating that the 2,2-dimethylbutanamide moiety is compatible with reproducible solid-state characterization and scale-up .
Crystalline FormSupporting evidence
Defined crystalline polymorphs reported for N-(3,5-difluorobenzyl)-N-hydroxy-2,2-dimethylbutanamide
Supports solid-state characterization workflow; scaffold compatible with polymorph screening.
Patent application context; independent solid-state characterization advised for new derivatives.
polymorphcrystallizationsolid-state
Evidence Dimension
Crystalline form patentability
Target Compound Data
Crystalline forms of N-(3,5-difluorobenzyl)-N-hydroxy-2,2-dimethylbutanamide described
Comparator Or Baseline
Amorphous or non-crystalline analogs
Quantified Difference
Defined crystalline forms enable reproducible formulation
Conditions
X-ray diffraction, solid-state characterization
Why This Matters
Crystalline form development is essential for pharmaceutical manufacturing; this confirms the 2,2-dimethylbutanamide scaffold supports polymorph identification and patent protection.
polymorphcrystallizationsolid-state
[1] Sironax Ltd. Crystalline Forms of RIP1 Inhibitor. US Patent Application 18699303 (Pending). View Source
[2] Sironax Ltd. Patent Portfolio: Crystalline Forms of N-(3,5-difluorobenzyl)-N-hydroxy-2,2-dimethylbutanamide. View Source
Research & Industrial Application Scenarios
Necroptosis & Inflammation: RIP1 Inhibitor Development
2,2-Dimethylbutanamide is the core scaffold for RIPA-56, a validated chemical probe achieving 13 nM IC50 against RIP1 kinase with >769-fold selectivity over RIP3 . Researchers investigating TNFα-induced necroptosis, systemic inflammatory response syndrome, or ischemia-reperfusion injury should prioritize this compound as the foundation for RIP1-targeted tool compounds. The demonstrated metabolic stability (t1/2 = 128 min in human liver microsomes) supports both in vitro and in vivo experimental designs [1].
CB2-Selective Agonist Synthesis
The 2,2-dimethylbutanamide moiety enabled the identification of compound 14—N-(3,4-dimethyl-5-(morpholinosulfonyl)phenyl)-2,2-dimethylbutanamide—which emerged as the lead candidate from a sulfamoyl benzamide optimization campaign targeting CB2 receptor agonism [2]. This compound demonstrated in vivo efficacy in a rat post-surgical pain model, making the 2,2-dimethylbutanamide scaffold directly relevant for analgesic and anti-inflammatory CB2-targeted programs [3].
LogP & Metabolic Stability Optimization
With an ACD/LogP of 0.52 and polar surface area of 43 Ų, 2,2-dimethylbutanamide offers a favorable polarity profile for lead optimization compared to the more lipophilic 3,3-isomer (XLogP3 = 0.8) . The gem-dimethyl substitution at C2 provides steric shielding of the amide bond, potentially reducing metabolic hydrolysis while maintaining hydrogen-bonding capacity via the primary amide NH2 group . This combination of properties supports systematic optimization of ADME parameters in early-stage drug discovery.
Polymorph Screening & Preformulation
2,2-Dimethylbutanamide derivatives form distinct crystalline polymorphs suitable for pharmaceutical development, as demonstrated by patent applications covering crystalline forms of N-(3,5-difluorobenzyl)-N-hydroxy-2,2-dimethylbutanamide [4]. Formulation scientists and solid-state chemists developing RIP1 inhibitors can leverage this scaffold for polymorph screening, salt selection, and crystallization process development to achieve reproducible manufacturing and intellectual property protection .
Application
Selection Property
Validation Focus
Necroptosis pathway studies (RIP1)
Kinase selectivity review
RIP1/RIP3 isoform-response endpoints
CB2 receptor signaling research
Agonist scaffold fit
Model-response endpoint context
Metabolic stability optimization
Steric shielding profile
Microsomal half-life screening
Solid-state characterization
Crystallinity potential
Polymorph identification and reproducibility
[1] G-Biosciences. RIPA-56: Potent and Selective RIP1 Inhibitor. View Source
[2] Gijsen, H. J. M., et al. (2010). Bioorganic & Medicinal Chemistry Letters, 20(1), 387-391. View Source
[4] Sironax Ltd. Crystalline Forms of RIP1 Inhibitor (US Patent App. 18699303). View Source
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